molecular formula C16H15N5S B5835972 [(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea

[(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea

Cat. No.: B5835972
M. Wt: 309.4 g/mol
InChI Key: XIUXTNZSMKXJTQ-VCHYOVAHSA-N
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Description

[(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea typically involves the condensation of 1-benzyl-1H-1,3-benzodiazole-2-carbaldehyde with thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

[(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

[(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea has been studied for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and for its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of [(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
  • 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
  • 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Uniqueness

[(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea is unique due to its specific structure, which combines a benzimidazole ring with a thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(E)-(1-benzylbenzimidazol-2-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5S/c17-16(22)20-18-10-15-19-13-8-4-5-9-14(13)21(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H3,17,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUXTNZSMKXJTQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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